molecular formula C18H15ClN4 B1663748 Gyki 47261 dihydrochloride CAS No. 220445-20-5

Gyki 47261 dihydrochloride

Cat. No.: B1663748
CAS No.: 220445-20-5
M. Wt: 322.8 g/mol
InChI Key: FPXVCCSOTAQPIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GYKI-47261 involves multiple steps, starting with the preparation of the core imidazo[1,2c][2,3]benzodiazepine structure. The synthetic route typically includes:

    Formation of the imidazo[1,2c][2,3]benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-aminophenyl group: This step involves a substitution reaction where the 4-aminophenyl group is introduced to the core structure.

    Chlorination: The introduction of the chlorine atom at the 8-position is achieved through a chlorination reaction using common chlorinating agents.

Industrial production methods for GYKI-47261 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

GYKI-47261 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2c][2,3]benzodiazepine core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and chlorinating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GYKI-47261 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.

    Biology: The compound is used to investigate the role of AMPA receptors in various biological processes, including synaptic transmission and plasticity.

    Medicine: GYKI-47261 has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases due to its anticonvulsive and neuroprotective effects.

    Industry: It is used in the development of new drugs targeting AMPA receptors and related pathways

Mechanism of Action

GYKI-47261 exerts its effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By blocking these receptors, GYKI-47261 inhibits excitatory neurotransmission, leading to its anticonvulsive and neuroprotective effects. Additionally, it induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics .

Comparison with Similar Compounds

GYKI-47261 is unique among AMPA receptor antagonists due to its high selectivity and potency. Similar compounds include:

    GYKI-52466: Another AMPA receptor antagonist with similar properties but different chemical structure.

    NBQX: A competitive AMPA receptor antagonist with a different mechanism of action.

    Perampanel: A non-competitive AMPA receptor antagonist used clinically for the treatment of epilepsy.

GYKI-47261 stands out due to its broad-spectrum anticonvulsive activity and potent induction of CYP2E1, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVCCSOTAQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220445-20-5
Record name GYKI-47261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-47261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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